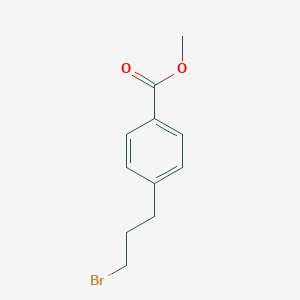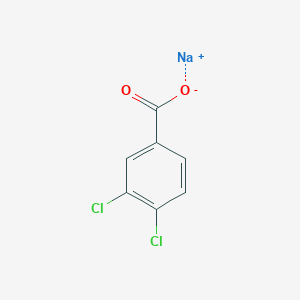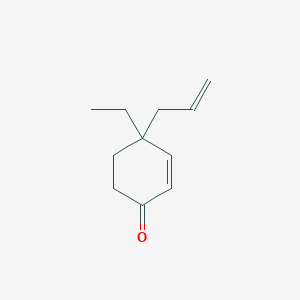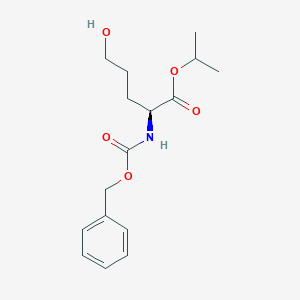![molecular formula C9H17N B180816 7-アザスピロ[4.5]デカン CAS No. 176-73-8](/img/structure/B180816.png)
7-アザスピロ[4.5]デカン
概要
説明
7-Azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring systemThe spirocyclic structure imparts rigidity and three-dimensionality, making it a valuable scaffold for the development of biologically active molecules .
科学的研究の応用
7-Azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.
Medicine: Explored for its anticancer activity and as a potential therapeutic agent for various diseases.
作用機序
Target of Action
The primary targets of 7-Azaspiro[4.5]decane are currently unknown . This compound is a spiro derivative, a class of compounds known for their 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .
Mode of Action
The specific mode of action of 7-Azaspiro[4It’s known that spiro compounds, which include 7-azaspiro[45]decane, are being studied for their potential in drug discovery due to their complex and rigid structures .
Biochemical Pathways
The biochemical pathways affected by 7-Azaspiro[4It’s known that spiro compounds, including 7-azaspiro[45]decane, are used in the production of important biologically active compounds .
Result of Action
The molecular and cellular effects of 7-Azaspiro[4.5]decane’s action are currently unknown. It’s known that spiro compounds, including 7-azaspiro[45]decane, are being studied for their potential in drug discovery due to their complex and rigid structures .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Azaspiro[4It’s known that the synthesis of spiro compounds, including 7-azaspiro[45]decane, involves reactions with various reagents .
生化学分析
Cellular Effects
It has been found that azaspirane, a closely related compound, significantly inhibits growth and induces caspase-mediated apoptosis in multiple myeloma cell lines, as well as patient multiple myeloma cells
Temporal Effects in Laboratory Settings
It has been noted that the compound has superior potency for fatty acid amide hydrolase (FAAH), distinguishing it from other spirocyclic cores
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[4.5]decane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . Another approach involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) to form the desired spirocyclic compound .
Industrial Production Methods
For industrial production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. This method is suitable for large-scale production as it involves readily available raw materials and straightforward reaction conditions .
化学反応の分析
Types of Reactions
7-Azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
類似化合物との比較
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
7-Azaspiro[4.5]decane is unique due to its specific spirocyclic structure incorporating a nitrogen atom, which imparts distinct chemical and biological properties. Its rigidity and three-dimensionality make it a valuable scaffold for drug discovery, offering advantages in terms of binding affinity and selectivity compared to other spirocyclic compounds .
特性
IUPAC Name |
7-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-9(4-1)6-3-7-10-8-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNPSSKPSOKMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-73-8 | |
| Record name | 7-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of biological activity has been explored for 7-azaspiro[4.5]decane derivatives?
A1: 7-Azaspiro[4.5]decane derivatives have shown promise as potential dopamine agonists and substance P (Neurokinin 1 receptor) antagonists. [, ] For instance, a 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane with a 4-indolylmethyl substituent exhibited potent dopamine agonist activity in a cat cardioaccelerator nerve assay. [] Additionally, a 3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivative demonstrated substance P antagonist activity. []
Q2: How does the structure of 7-azaspiro[4.5]decane derivatives relate to their dopamine agonist activity?
A2: While none of the 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with benzyl, 3-indolylmethyl, or 4-indolylmethyl substituents displayed central nervous system activity, the position of the indolylmethyl group significantly impacted peripheral dopamine agonist activity. The 4-indolylmethyl analogue showed significantly higher potency compared to the 3-indolylmethyl analogue, suggesting that the position of the indole ring is crucial for interacting with the dopamine receptor. []
Q3: What are the main metabolic pathways observed for 7-azaspiro[4.5]decane derivatives?
A3: In rat hepatocytes, a 3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivative was primarily metabolized via the formation of two nitrones and a lactam associated with the piperidine ring. Interestingly, in vivo studies revealed that the major circulating metabolite in rat plasma was a keto acid, formed through oxidative deamination of the piperidine ring. []
Q4: Have any stereoselective syntheses been developed for 7-azaspiro[4.5]decane derivatives?
A4: Yes, researchers have developed stereoselective approaches to synthesize specific isomers of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane, a precursor to NK-1 receptor antagonists. One method employed palladium(0)-mediated cyclocarbonylation of a γ-iodoallylic alcohol to construct the spirocyclic ring system. [] Another study achieved stereocontrol at the C3 position by either hydrogenation of an arylated dihydrofuran (leading to the 3S epimer) or a stereo- and regioselective alkene hydroarylation (yielding the 3R epimer). [, ]
Q5: Beyond dopamine agonists and substance P antagonists, what other applications have been explored for 7-azaspiro[4.5]decane derivatives?
A5: Researchers have investigated 7-azaspiro[4.5]decane derivatives as potential GABA-analogous compounds. For example, N-benzyl-7-azaspiro[4.5]decane-1-carboxylates have been synthesized, suggesting interest in their potential GABAergic activity. []
Q6: What synthetic strategies have been used to access the 7-azaspiro[4.5]decane core?
A6: Various methods have been reported to synthesize 7-azaspiro[4.5]decane derivatives. One approach involves the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate with suitable electrophiles. [] Another strategy employs a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes. [] Additionally, a TfOH-catalyzed tandem semipinacol rearrangement followed by alkyne-aldehyde metathesis has been used to construct 7-azaspiro[4.5]decanes. []
Q7: Have any studies investigated the antimicrobial activity of 7-azaspiro[4.5]decane derivatives?
A7: Yes, researchers have explored the antimicrobial properties of aminomethylated derivatives of 7-azaspiro[4.5]decane-6,8-dione. These Mannich base derivatives exhibited greater potency against bacteria like S. aureus, S. typhi, P. aeruginosa, B. subtilis, E. coli, and K. pneumoniae compared to their parent sulfonamides. [, ]
Q8: What analytical techniques have been employed to characterize 7-azaspiro[4.5]decane derivatives?
A8: Various spectroscopic techniques have been used to characterize 7-azaspiro[4.5]decane derivatives, including nuclear magnetic resonance (NMR) and liquid chromatography/tandem mass spectrometry (LC/MS/MS). These techniques help determine the structures of the synthesized compounds and identify metabolites. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




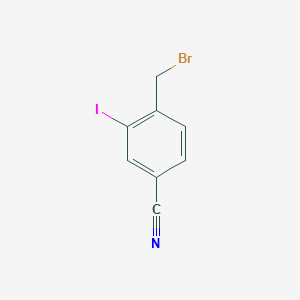
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)

